Immunotoxicity ED50: NDBA Is 25-Fold Less Potent Than NDMA in Humoral Immune Suppression
NDBA exhibits significantly lower immunotoxic potency compared to shorter-chain symmetrical dialkylnitrosamines. In an in vivo study evaluating suppression of the Day 4 IgM antibody response to sheep red blood cells (sRBC) in female B6C3F1 mice following 7 consecutive days of oral treatment, NDBA (designated DBN) demonstrated an ED50 of 1557 μmol/kg, which is 25.1-fold higher (less potent) than NDMA's ED50 of 62 μmol/kg and 5.6-fold higher than NDEA's ED50 of 276 μmol/kg [1][2]. This inverse relationship between aliphatic chain length and immunotoxic potency is statistically robust across the homologous series, with DPN (NDPA) showing intermediate potency at 467 μmol/kg [1]. The comparative data underscore that NDBA cannot serve as a conservative surrogate for risk assessment of shorter-chain nitrosamines.
| Evidence Dimension | Immunosuppressive potency (ED50 for IgM antibody response suppression) |
|---|---|
| Target Compound Data | 1557 μmol/kg |
| Comparator Or Baseline | NDMA: 62 μmol/kg; NDEA: 276 μmol/kg; NDPA: 467 μmol/kg |
| Quantified Difference | NDBA is 25.1× less potent than NDMA; 5.6× less potent than NDEA |
| Conditions | Female B6C3F1 mice; 7-day oral treatment; sRBC antibody response measured on Day 4 |
Why This Matters
This 25-fold potency differential means that using NDMA toxicity data to estimate NDBA risk would overstate hazard by an order of magnitude, leading to unnecessarily conservative specifications in pharmaceutical impurity control.
- [1] Kaminski NE, et al. Suppression of humoral immune responses by dialkylnitrosamines: Structure-activity relationships. Fundamental and Applied Toxicology. 1989;12(2):321-328. View Source
- [2] Johnson KW, et al. Role of reactive metabolites in suppression of humoral immunity by N-nitrosodimethylamine. Journal of Pharmacology and Experimental Therapeutics. 1987;240(3):835-841. View Source
